molecular formula C3H9NOS B3320590 1-Propanol, 2-amino-3-mercapto- CAS No. 125509-78-6

1-Propanol, 2-amino-3-mercapto-

Cat. No. B3320590
CAS RN: 125509-78-6
M. Wt: 107.18 g/mol
InChI Key: CFBPGADIXTVKBS-UHFFFAOYSA-N
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Description

“1-Propanol, 2-amino-3-mercapto-” is a chemical compound with the molecular formula C3H9NOS . It is also known as “3-Mercapto-1-propanol” or "3-Mercaptopropanol" . This compound is used to produce hydrophilic SAMs and is also used as a Traceless Linker for Chemical and Enzymatic Synthesis of Oligosaccharides .


Molecular Structure Analysis

The molecular structure of “1-Propanol, 2-amino-3-mercapto-” consists of a three-carbon chain (propanol) with an amino group (-NH2) attached to the second carbon and a mercapto group (-SH) attached to the third carbon . The molecular weight of this compound is 107.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propanol, 2-amino-3-mercapto-” include a predicted boiling point of 261.3±30.0 °C and a predicted density of 1.144±0.06 g/cm3 . The compound also has a predicted pKa value of 9.66±0.10 .

Safety and Hazards

“1-Propanol, 2-amino-3-mercapto-” is classified as a combustible liquid. It is toxic if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for “1-Propanol, 2-amino-3-mercapto-” are not mentioned in the literature, mercapto compounds in general have potential applications in various fields due to their unique chemical properties . They are often used in the synthesis of other compounds and can serve as building blocks for more complex molecules .

properties

IUPAC Name

2-amino-3-sulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS/c4-3(1-5)2-6/h3,5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBPGADIXTVKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 2-amino-3-mercapto-
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Reactant of Route 4
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Reactant of Route 6
1-Propanol, 2-amino-3-mercapto-

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